molecular formula C15H10ClFN4O2S B2563329 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 896324-86-0

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2563329
CAS No.: 896324-86-0
M. Wt: 364.78
InChI Key: UOZPMHIGIUCAPM-UHFFFAOYSA-N
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Description

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and materials science. The compound features a pyrido[1,2-a][1,3,5]triazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method is advantageous due to its simplicity and the availability of starting materials.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes is a promising approach for large-scale synthesis. This method offers high yields and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are frequently employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-quinolizine derivatives
  • 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide stands out due to its unique combination of a pyrido[1,2-a][1,3,5]triazinone core with a sulfanyl and fluorophenyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-9-5-6-12-19-14(20-15(23)21(12)7-9)24-8-13(22)18-11-4-2-1-3-10(11)17/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZPMHIGIUCAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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